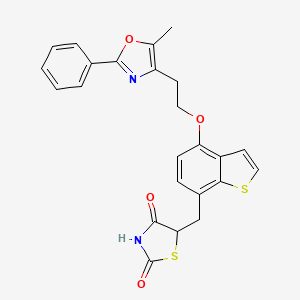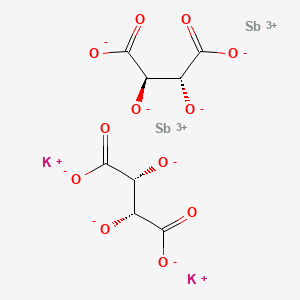
Antimony Potassium Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a slurry containing a stoichiometric ratio of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. During this process, most if not all of the solid dissolves, leaving a colorless solution .
Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving antimony trioxide in tartaric acid, followed by the addition of potassium hydroxide. The resulting solution is then crystallized to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including thermal decomposition and hydrothermal reactions. For instance, it can decompose thermally to form antimony trioxide, potassium antimony oxides, and other related compounds .
Common Reagents and Conditions:
Thermal Decomposition: Heating this compound at different temperatures (500°C, 600°C, and 700°C) results in the formation of various potassium antimony oxides.
Hydrothermal Method: Antimony trioxide can be prepared from this compound by hydrothermal treatment at pH 11 and 200°C.
Major Products Formed:
- Antimony Trioxide (Sb₂O₃)
- Potassium Antimony Oxides (KSbO₃, KSb₃O₅, K₀.₅₁Sb₂.₆₇O₆.₂₆)
Applications De Recherche Scientifique
Antimony potassium tartrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various antimony-based compounds and materials with semiconducting properties .
- Biology: The compound has been used in studies involving the diet of tropical land birds by inducing vomiting to analyze their stomach contents .
- Medicine: Historically, it was used to treat parasitic diseases such as schistosomiasis and leishmaniasis . Its antiangiogenic and antitumor properties have also been investigated in nonsmall-cell lung cancer cells .
- Industry: this compound is used in the preparation of wide-bandgap perovskite solar cells, enhancing their efficiency and stability .
Mécanisme D'action
The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In medical applications, it acts as an emetic by inducing afferent emetic impulses from the heart to the vomiting center via the vagus nerve . In cancer research, it inhibits non-radiative recombination and phase segregation in perovskite solar cells, enhancing their efficiency .
Comparaison Avec Des Composés Similaires
- Sodium Stibogluconate
- Meglumine Antimoniate
- Antimony Trioxide
Comparison: Antimony potassium tartrate is unique due to its dual role as both a medical treatment and a precursor for advanced materials. Unlike sodium stibogluconate and meglumine antimoniate, which are primarily used in medical treatments, this compound has significant applications in material science and solar cell technology .
Propriétés
Numéro CAS |
64070-11-7 |
|---|---|
Formule moléculaire |
C8H4K2O12Sb2 |
Poids moléculaire |
613.83 g/mol |
Nom IUPAC |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
Clé InChI |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
SMILES canonique |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
Densité |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
Description physique |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
Solubilité |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


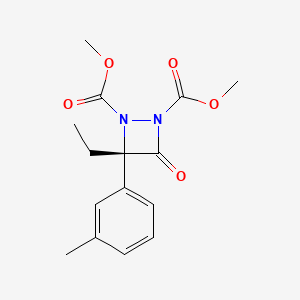
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
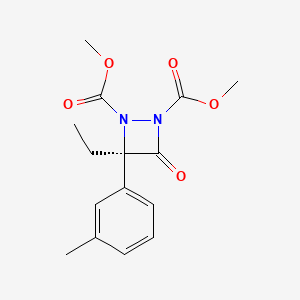
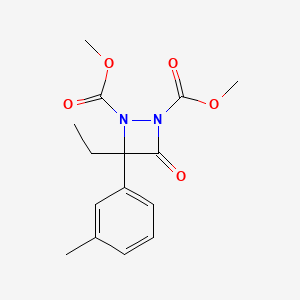

![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)
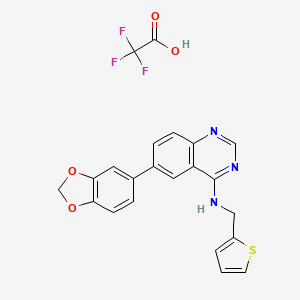
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
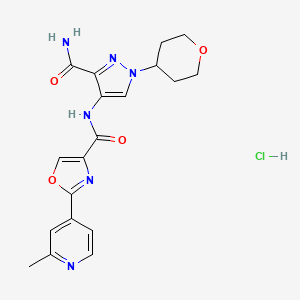
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B10768912.png)
